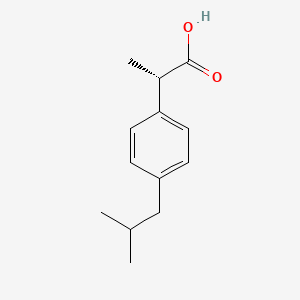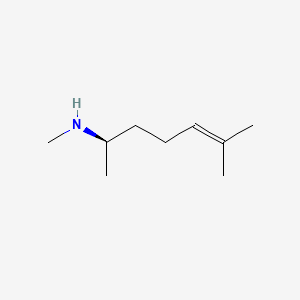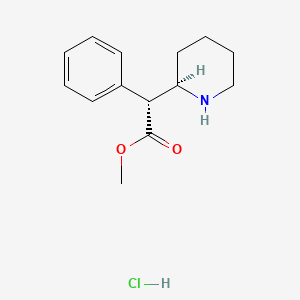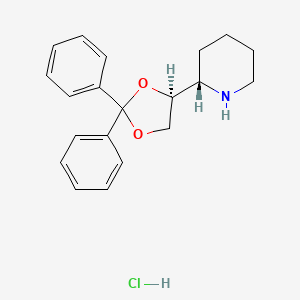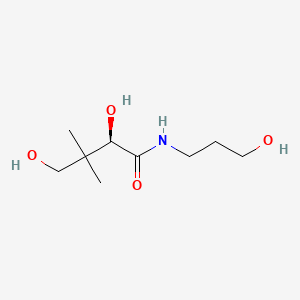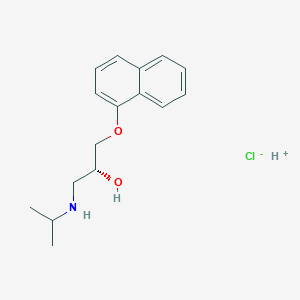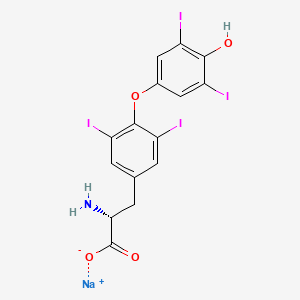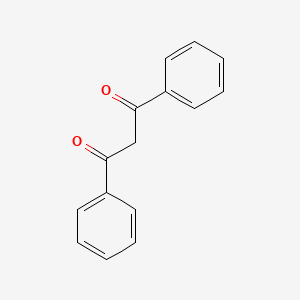
Dibenzoylmethane
Overview
Description
Dibenzoylmethane is an organic compound with the formula ( \text{C}{15}\text{H}{12}\text{O}_2 ). It is a 1,3-diketone, primarily existing as one of two equivalent enol tautomers. This compound is a white solid and is known for its ultraviolet (UV) absorbing properties, making it useful in sunscreen products .
Mechanism of Action
Dibenzoylmethane (DBM) is an organic compound with the formula (C6H5C(O))2CH2 . It is a minor constituent of the root extract of licorice (Glycyrrhiza glabra) and exhibits antimutagenic and anticancer effects .
Target of Action
DBM primarily targets the Nuclear factor erythroid 2-related factor 2 (Nrf2) . Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and detoxification enzymes . It plays a crucial role in cellular defense against oxidative stress .
Mode of Action
DBM interacts with its target, Nrf2, by increasing the DNA binding activity of Nrf2 . This interaction mediates the induction of detoxification enzymes by Nrf2 activation . DBM also inhibits the formation of benzo[a]pyrene-induced DNA adducts .
Biochemical Pathways
DBM affects the Nrf2-Keap1-ARE pathway . In the absence of oxidative stress, Nrf2 binds to its repressor protein Keap1. During oxidative stress, the Nrf2–Keap1 interaction is disrupted, permitting Nrf2 to translocate to the nucleus. Once in the nucleus, Nrf2 complex binds to antioxidant response elements (ARE), promoting transcription of cytoprotective genes .
Pharmacokinetics
The pharmacokinetic disposition of DBM was studied in male Sprague-Dawley rats. Following a single intravenous bolus dose, the mean plasma clearance (CL) of DBM was low compared with the hepatic blood flow . The absolute oral bioavailability (F*) of DBM was 7.4%-13.6% .
Result of Action
DBM has been found to suppress adiposity-induced inflammation/oxidative responses and inflammation-induced neuronal cell death . It effectively decreased the generation of nitric oxide, reactive oxygen species, and inflammatory cytokines by activating Nrf2/heme oxygenase-1 signaling .
Action Environment
Environmental factors such as lifestyle, diet, and exposure to pollutants can influence the action, efficacy, and stability of DBM . For instance, a high body mass index (BMI) can increase the risk of developing type 2 diabetes, and environmental and lifestyle changes can result in a higher risk of β-cell damage in those at genetic risk . Therefore, strategies of diabetes prevention should aim at promoting a ‘diabetes-protective lifestyle’ whilst simultaneously enhancing the resistance of the human organism to pro-diabetic environmental and lifestyle factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibenzoylmethane can be synthesized through the condensation of ethyl benzoate with acetophenone. One method involves a condensation reaction of acetophenone and methyl benzoate in a xylene solvent under nitrogen protection, using sodium methoxide as a catalyst and active carbon as a decolorant . The reaction mixture is then acidified, filtered, washed with alkali and water, and recrystallized to obtain a pale white crystalline powder.
Industrial Production Methods: In industrial settings, this compound is produced using similar condensation reactions, often with additional steps to ensure high purity and yield. The use of active carbon and specific iron removal agents helps improve product color and purity, making the process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Dibenzoylmethane undergoes various chemical reactions, including:
Condensation Reactions: It condenses with bifunctional reagents to form heterocycles.
Complex Formation: The conjugate base of this compound forms complexes with metal salts, similar to metal acetylacetonates.
Common Reagents and Conditions:
Hydrazine: Used for forming diphenyl pyrazole.
Urea and Thiourea: Used for forming six-membered rings.
Metal Salts: Used for forming metal complexes.
Major Products:
Diphenyl Pyrazole: Formed from the reaction with hydrazine.
Metal Complexes: Formed from reactions with metal salts.
Scientific Research Applications
Dibenzoylmethane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology and Medicine: Investigated for its anticancer properties and ability to induce cell cycle deregulation in cancer cells
Industry: Utilized in the production of sunscreens due to its UV-absorbing properties.
Comparison with Similar Compounds
Benzoylacetone: A β-diketone similar to dibenzoylmethane, but with methyl groups instead of phenyl groups.
Curcumin: Structurally related to this compound and found in turmeric.
Uniqueness: this compound is unique due to its dual role as a UV absorber and its potential anticancer properties. Its ability to form stable metal complexes also distinguishes it from other similar compounds .
Properties
IUPAC Name |
1,3-diphenylpropane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZIMKJIVMHWJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041247 | |
| Record name | 1,3-Diphenyl-1,3-propanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals, Solid; [Merck Index] Light yellow crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 1,3-Propanedione, 1,3-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dibenzoylmethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13737 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
120-46-7 | |
| Record name | Dibenzoylmethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenzoylmethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzoylmethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6266 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Propanedione, 1,3-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Diphenyl-1,3-propanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-diphenylpropane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.999 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBENZOYLMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ANS7ME8OKC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
